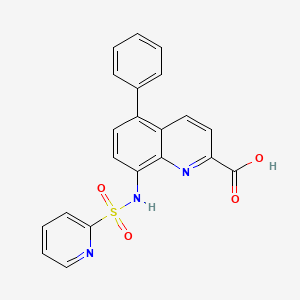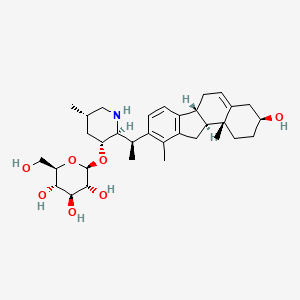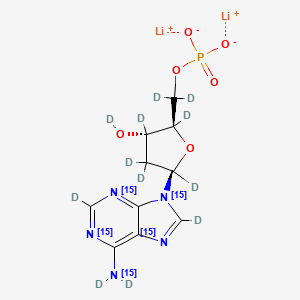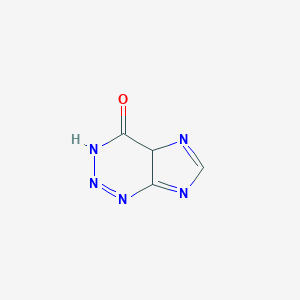
Cbl-b-IN-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbl-b-IN-17 is a small-molecule inhibitor specifically targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, which is a member of the RING-type E3 ubiquitin ligases. These ligases play a crucial role in the regulation of protein tyrosine kinases by targeting them for degradation. Cbl-b is involved in various cellular processes, including immune response regulation, making it an attractive target for cancer immunotherapy .
Métodos De Preparación
The synthesis of Cbl-b-IN-17 involves several steps, including the preparation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods may include continuous flow synthesis and the use of automated systems to optimize reaction conditions and minimize waste .
Análisis De Reacciones Químicas
Cbl-b-IN-17 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Cbl-b-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the role of Cbl-b in various biochemical pathways.
Biology: It helps in understanding the regulation of immune responses by inhibiting Cbl-b, which is involved in the negative regulation of immune cell activity.
Medicine: this compound is being investigated for its potential use in cancer immunotherapy, as it can enhance the immune system’s ability to target and destroy cancer cells.
Industry: It is used in the development of new therapeutic agents and in the study of protein degradation pathways .
Mecanismo De Acción
Cbl-b-IN-17 exerts its effects by binding to the Cbl-b protein and inhibiting its E3 ubiquitin ligase activity. This inhibition prevents the ubiquitination and subsequent degradation of protein tyrosine kinases, leading to enhanced signaling and activation of immune cells. The molecular targets and pathways involved include the tyrosine kinase-binding domain and the RING finger domain of Cbl-b .
Comparación Con Compuestos Similares
Cbl-b-IN-17 is unique compared to other similar compounds due to its high specificity and potency in inhibiting Cbl-b. Similar compounds include:
Nx-1607: Another Cbl-b inhibitor currently in clinical trials for advanced solid tumors.
C7683: An analogue of Nx-1607, which also targets the Cbl-b protein but with different binding characteristics.
Various lactams: These compounds share a similar mechanism of action but differ in their chemical structure and potency
Propiedades
Fórmula molecular |
C28H31F3N6O |
|---|---|
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
3-[3-[cyclobutyl-(4-methyl-1,2,4-triazol-3-yl)methyl]phenyl]-6-[(2-methylpropylamino)methyl]-8-(trifluoromethyl)quinazolin-4-one |
InChI |
InChI=1S/C28H31F3N6O/c1-17(2)13-32-14-18-10-22-25(23(11-18)28(29,30)31)33-15-37(27(22)38)21-9-5-8-20(12-21)24(19-6-4-7-19)26-35-34-16-36(26)3/h5,8-12,15-17,19,24,32H,4,6-7,13-14H2,1-3H3 |
Clave InChI |
QCRRXUWCVYHDJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNCC1=CC2=C(C(=C1)C(F)(F)F)N=CN(C2=O)C3=CC=CC(=C3)C(C4CCC4)C5=NN=CN5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)



![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)


![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)


![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)
